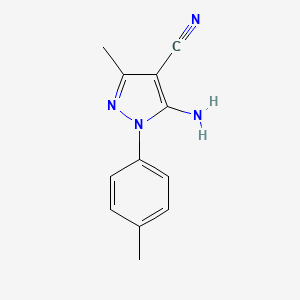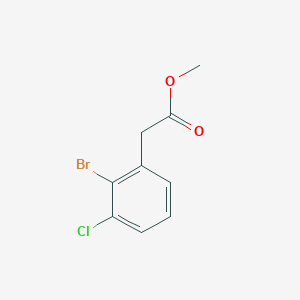![molecular formula C18H18ClNOS B3033501 4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide CAS No. 103379-37-9](/img/structure/B3033501.png)
4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurobiological Studies of Antidepressants
Recent neurobiological studies have highlighted the importance of structural remodeling in certain brain regions as a characteristic of depressive illness. Research on the antidepressant tianeptine, a compound with structural similarities to tricyclic antidepressant agents, has contributed significantly to our understanding of the neurobiological properties of antidepressants. Tianeptine's effects on neuronal excitability, neuroprotection, anxiety, and memory have been extensively studied, offering insights into the mechanisms of antidepressant action beyond the monoaminergic hypothesis. This research emphasizes the dynamic interplay between neurotransmitter systems and the critical role of structural and functional brain plasticity in emotional learning and the efficacy of antidepressants (McEwen & Olié, 2005).
Environmental and Health Impacts of Chemical Compounds
Studies have also delved into the environmental and health impacts of various chemical compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of brominated flame retardants. These compounds have been shown to induce similar biological effects as their chlorinated counterparts, highlighting the potential for environmental and health risks associated with their presence and the importance of understanding their formation, toxicity, and persistence (Mennear & Lee, 1994).
Occurrence and Behavior of Parabens
The ubiquitous presence of parabens, used as preservatives in various consumer products, in aquatic environments underscores the ongoing introduction and persistence of these potential endocrine disrupters in the environment. Research has shown that despite wastewater treatments, parabens consistently appear at low levels in effluents, necessitating further studies to understand their stability, transformation, and potential health impacts (Haman et al., 2015).
Antimicrobial Properties and Environmental Persistence of Triclosan
The review on triclosan, an antibacterial agent widely used in household products, outlines its occurrence, toxicity, and degradation pathways in the environment. Despite its biodegradability, triclosan's persistence and potential transformation into more toxic compounds raise concerns about its environmental impact and the risks associated with its widespread use, including the development of resistant bacterial strains (Bedoux et al., 2012).
Propiedades
IUPAC Name |
4-chloro-N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-11-5-10-17(21)20-18-14-7-2-1-6-13(14)12-22-16-9-4-3-8-15(16)18/h1-4,6-9,18H,5,10-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFLLEOCBKEDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)
![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)
![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)


![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)


![2-[(3,5-Difluorophenyl)amino]acetonitrile](/img/structure/B3033440.png)
